2,6-Dichloro-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, characterized by chlorine substitutions at positions 2 and 6 and a phenyl group at position 3, enhances its potential for various scientific applications, particularly in drug development and biochemical research .
This compound can be classified under the category of heterocyclic compounds, specifically as a chlorinated quinoline derivative. Its synthesis typically involves reactions that introduce chlorine atoms into the quinoline framework, making it valuable in the development of pharmaceuticals and agrochemicals. The compound is sourced primarily through synthetic methods involving chlorinated precursors or through modifications of existing quinoline derivatives.
The synthesis of 2,6-Dichloro-3-phenylquinoline can be achieved through several methods:
The synthetic routes are optimized for yield and purity, often employing techniques such as chromatography for purification. Reaction conditions such as temperature, solvent choice, and time are critical for maximizing product yield.
The molecular structure of 2,6-Dichloro-3-phenylquinoline features a planar quinoline ring system with a phenyl substituent at the 3-position. The chlorine atoms at positions 2 and 6 influence both the electronic properties and steric hindrance of the molecule.
2,6-Dichloro-3-phenylquinoline undergoes various chemical reactions:
Common reagents used in these reactions include hydrazine hydrate for synthesis and palladium catalysts for coupling processes. Reaction conditions are tailored to enhance selectivity and yield.
The mechanism by which 2,6-Dichloro-3-phenylquinoline exerts its biological effects involves interactions with various biological molecules:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to characterize this compound during synthesis and analysis .
2,6-Dichloro-3-phenylquinoline represents a structurally advanced quinoline derivative integrating multiple pharmacologically privileged elements. Its core quinoline scaffold—a benzene ring fused with pyridine—constitutes one of organic chemistry’s most significant heterocyclic systems, characterized by a 10π-electron aromatic structure with a π-deficient pyridine ring and π-excessive benzene component [1] [5]. The strategic chlorine substitutions at C2 and C6 enhance molecular electrophilicity and membrane permeability, while the C3-phenyl group provides steric bulk and hydrophobic surface area for targeted protein interactions. This molecular architecture aligns with established bioisosteric principles in medicinal chemistry, where halogenation improves metabolic stability and bioavailability [6].
Quinoline-based compounds constitute essential pharmacophores in >100 FDA-approved drugs, spanning antimalarials (chloroquine), antibiotics (fluoroquinolones), and anticancer agents (topotecan) [4] [7]. The specific 2,6-dichloro-3-phenyl modification creates a multifunctional template enabling diverse therapeutic targeting, documented in recent studies of its antimicrobial, antiviral, and antineoplastic activities [2] [6]. Its physicochemical profile—including moderate lipophilicity (LogP ≈ 4.60) and structural rigidity—facilitates penetration of biological membranes while maintaining target specificity [3] [6].
Table 1: Fundamental Physicochemical Properties of 2,6-Dichloro-3-phenylquinoline
| Property | Value | Measurement Context |
|---|---|---|
| Molecular Formula | C₁₄H₈Cl₂N₂ | Elemental analysis |
| Molecular Weight | 275.13 g/mol | Mass spectrometry |
| Calculated Exact Mass | 274.006 Da | High-resolution MS |
| Topological Polar Surface Area | 25.78 Ų | Computational modeling |
| Predicted LogP | 4.60 | Reversed-phase chromatography |
| Hydrogen Bond Acceptors | 2 (N-atoms) | Molecular descriptor |
| Hydrogen Bond Donors | 0 | Molecular descriptor |
The therapeutic exploration of quinoline derivatives originated with the isolation of quinine from Cinchona bark in 1820, marking the first natural antimalarial alkaloid [2]. Structural simplification efforts in the early 20th century yielded 4-aminoquinoline derivatives, culminating in chloroquine’s clinical deployment during World War II. The discovery that chloroquine’s efficacy derived from its electron-rich quinoline ring’s ability to intercalate parasitic DNA revolutionized antimalarial design [4].
Parallel developments revealed quinoline’s versatility beyond antiparasitic applications:
Halogenation strategies evolved substantially during this timeline. Early chlorination patterns focused on C4/C7 positions (e.g., chloroquine), but resistance mechanisms prompted exploration of alternative substitutions. The 2,6-dichloro configuration emerged as a response to chloroquine-resistant Plasmodium falciparum, leveraging enhanced steric and electronic effects at the quinoline core [4] [6]. Introduction of the C3-aryl group—exemplified in 2,6-dichloro-3-phenylquinoline—further diversified binding interactions with biological targets, enabling kinase inhibition and antimicrobial effects unattainable with simpler analogs [2] [6]. Contemporary synthetic methodologies (e.g., transition metal catalysis) now enable precise functionalization of this scaffold, accelerating structure-activity relationship studies [4].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0